Doreptide
Doreptide
Chemical modification of PLG, comprising replacement of proline or/and leucine by unnatural amino acids led to analogs with high oral efficacy. The most active analog identified in the course of our works was 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide (Doreptide). Doreptide is presently further evaluated as a new drug for the treatment of Parkinson's disease.
Brand Name:
Vulcanchem
CAS No.:
90104-48-6
VCID:
VC21371104
InChI:
InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
SMILES:
CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Molecular Formula:
C17H24N4O3
Molecular Weight:
332.4 g/mol
Doreptide
CAS No.: 90104-48-6
VCID: VC21371104
Molecular Formula: C17H24N4O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Chemical modification of PLG, comprising replacement of proline or/and leucine by unnatural amino acids led to analogs with high oral efficacy. The most active analog identified in the course of our works was 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide (Doreptide). Doreptide is presently further evaluated as a new drug for the treatment of Parkinson's disease. |
---|---|
CAS No. | 90104-48-6 |
Product Name | Doreptide |
Molecular Formula | C17H24N4O3 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1 |
Standard InChIKey | ZALQKBPFOWAOHH-SUMWQHHRSA-N |
Isomeric SMILES | CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2 |
SMILES | CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 |
Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 |
Sequence | PXG |
Synonyms | Doreptide; Doreptide [INN]; 90104-48-6; (2S)-N-((alphaR)-alpha-((Carbamoylmethyl)carbamoyl)-alpha-ethylbenzyl)-2-pyrrolidinecarboxamide |
PubChem Compound | 208854 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume